Superior Antiviral Potency of Nelfinavir Against SARS-CoV-2 in Direct Head-to-Head Comparison with Lopinavir, Ritonavir, Saquinavir, and Amprenavir
In a standardized SARS-CoV-2-Nluc reporter virus assay, nelfinavir demonstrated an EC50 of 0.77 ± 0.32 µM, which is 11.7-fold more potent than lopinavir (EC50 9.00 ± 0.42 µM), >13-fold more potent than saquinavir (EC50 8.95 ± 0.31 µM), and >13-fold more potent than ritonavir and amprenavir (both EC50 >10 µM) [1]. This marked potency advantage is unique among first-generation HIV-PIs tested in this model.
| Evidence Dimension | In vitro antiviral activity (EC50) against SARS-CoV-2 |
|---|---|
| Target Compound Data | EC50 = 0.77 ± 0.32 µM |
| Comparator Or Baseline | Lopinavir EC50 = 9.00 ± 0.42 µM; Saquinavir EC50 = 8.95 ± 0.31 µM; Ritonavir EC50 >10 µM; Amprenavir EC50 >10 µM |
| Quantified Difference | Nelfinavir is 11.7-fold more potent than lopinavir; >13-fold more potent than saquinavir, ritonavir, and amprenavir |
| Conditions | SARS-CoV-2-Nluc reporter virus infection assay in Vero E6 cells; all compounds tested under identical conditions |
Why This Matters
For COVID-19 repurposing research, nelfinavir offers substantially higher antiviral potency than comparator HIV-PIs at clinically achievable concentrations, with a selectivity index (SI = CC50/EC50 = 15.7) exceeding that of lopinavir (SI = 3.5) and saquinavir (SI = 3.9) [1], justifying its selection as a lead candidate for further investigation.
- [1] Touret F, Gilles M, Barral K, et al. In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. Sci Rep. 2020;10:13093. (Table 2: HIV drugs against SARS-CoV-2-Nluc). View Source
